N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride
Description
N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group and a benzodioxin moiety, which contribute to its distinct chemical behavior.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2.ClH/c17-14-4-2-1-3-13(14)11-18-10-12-5-6-15-16(9-12)20-8-7-19-15;/h1-6,9,18H,7-8,10-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEFJNGJLKEKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNCC3=CC=CC=C3Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzylamine with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde under acidic conditions to form the desired amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
- **N-[(2-bromophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
- **N-[(2-fluorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
Uniqueness
N-[(2-chlorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride stands out due to the presence of the chlorophenyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
